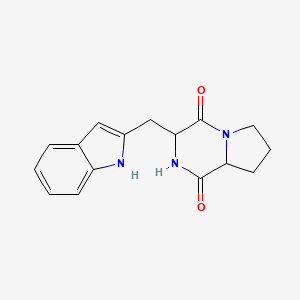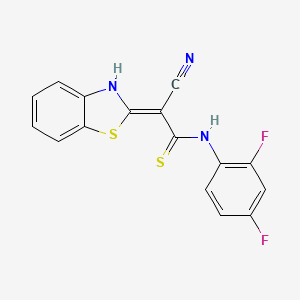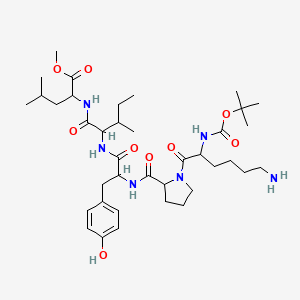
(L-Glutamato(2-)-N,O1)magnesium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(L-Glutamato(2-)-N,O1)magnesium bromide is a coordination compound that involves the amino acid L-glutamate and magnesium bromide. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of magnesium, an essential mineral, and L-glutamate, an important neurotransmitter, makes this compound particularly intriguing for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (L-Glutamato(2-)-N,O1)magnesium bromide typically involves the reaction of L-glutamic acid with magnesium bromide under controlled conditions. The reaction is usually carried out in an aqueous medium, where L-glutamic acid is dissolved and then reacted with a stoichiometric amount of magnesium bromide. The mixture is stirred and heated to facilitate the formation of the coordination compound. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pH, and concentration to maximize yield and purity. Industrial production may also involve continuous flow reactors to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(L-Glutamato(2-)-N,O1)magnesium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other anions or ligands.
Complexation Reactions: The magnesium ion can form complexes with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and other metal salts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield new coordination compounds with different anions or ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (L-Glutamato(2-)-N,O1)magnesium bromide is studied for its coordination chemistry and potential as a catalyst in various reactions. Its ability to form stable complexes with other ligands makes it a valuable compound for research in inorganic chemistry.
Biology
In biological research, this compound is of interest due to the role of L-glutamate as a neurotransmitter. Studies focus on its potential effects on neurotransmission and its interactions with other biological molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Magnesium is known for its role in various physiological processes, and the compound’s ability to deliver magnesium in a biologically active form is of particular interest.
Industry
In industrial applications, this compound may be used in the development of new materials or as a component in specialized chemical processes. Its unique properties make it a candidate for various industrial applications, including the production of pharmaceuticals and advanced materials.
Wirkmechanismus
The mechanism of action of (L-Glutamato(2-)-N,O1)magnesium bromide involves the interaction of magnesium ions with biological molecules. Magnesium ions play a crucial role in many enzymatic reactions and cellular processes. The compound’s ability to deliver magnesium ions in a coordinated form enhances its bioavailability and effectiveness. The L-glutamate component may also interact with glutamate receptors, influencing neurotransmission and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium Glutamate: Similar in composition but may differ in the specific coordination environment and properties.
Magnesium Bromide: Lacks the L-glutamate component, which provides additional biological activity.
L-Glutamic Acid: Does not contain magnesium, limiting its applications compared to (L-Glutamato(2-)-N,O1)magnesium bromide.
Uniqueness
This compound is unique due to its combination of magnesium and L-glutamate, providing both the essential mineral and the neurotransmitter in a single compound
Eigenschaften
CAS-Nummer |
59983-92-5 |
|---|---|
Molekularformel |
C5H8BrMgNO4 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
magnesium;(2S)-2-aminopentanedioate;hydrobromide |
InChI |
InChI=1S/C5H9NO4.BrH.Mg/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H;/q;;+2/p-2/t3-;;/m0../s1 |
InChI-Schlüssel |
IMSNBENJLMCAJL-QTNFYWBSSA-L |
Isomerische SMILES |
C(CC(=O)[O-])[C@@H](C(=O)[O-])N.[Mg+2].Br |
Kanonische SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N.[Mg+2].Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


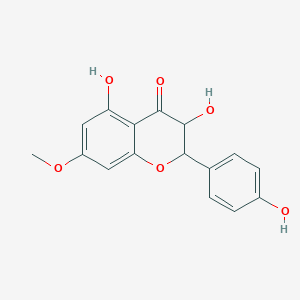

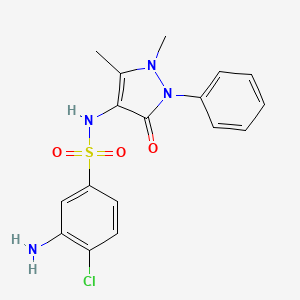
![(6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12317644.png)
![2-Amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid](/img/structure/B12317650.png)
![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317670.png)
![1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide](/img/structure/B12317674.png)

